molecular formula C10H15N3O3S B11788057 1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one

1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B11788057
M. Wt: 257.31 g/mol
InChI Key: FWZSXNBYHFDGOS-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a pyridine ring substituted with a methyl group, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a methyl group.

    Formation of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(piperazin-1-yl)pyridin-2(1H)-one: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

1-Methyl-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-methyl-3-piperazin-1-ylsulfonylpyridin-2-one

InChI

InChI=1S/C10H15N3O3S/c1-12-6-2-3-9(10(12)14)17(15,16)13-7-4-11-5-8-13/h2-3,6,11H,4-5,7-8H2,1H3

InChI Key

FWZSXNBYHFDGOS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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